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molecular formula C9H11NO2S B8680643 6-Methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-2-carboxylic acid

6-Methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No. B8680643
M. Wt: 197.26 g/mol
InChI Key: ZNPUIIBWQUGLQQ-UHFFFAOYSA-N
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Patent
US08309542B2

Procedure details

Prepared analogously to Example 45b from methyl 6-methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-2-carboxylate (as the trifluoroacetate salt).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2[CH:8]=[C:9]([C:11]([O:13]C)=[O:12])[S:10][C:4]=2[CH2:3]1.FC(F)(F)C([O-])=O>>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2[CH:8]=[C:9]([C:11]([OH:13])=[O:12])[S:10][C:4]=2[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC2=C(CC1)C=C(S2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)[O-])(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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